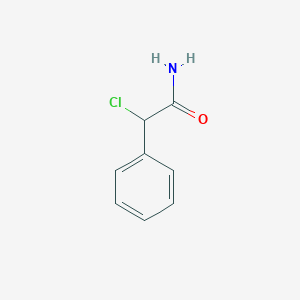

2-Chloro-2-phenylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEOFVLOXGUWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322846 | |

| Record name | 2-chloro-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7462-76-2 | |

| Record name | 7462-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-2-phenylacetamide chemical properties

An In-Depth Technical Guide to 2-Chloro-N-phenylacetamide

Introduction

2-Chloro-N-phenylacetamide, also known as α-chloroacetanilide, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its structure incorporates a reactive α-chloro electrophilic center and an N-phenylacetamide backbone, making it a valuable precursor for the synthesis of a wide array of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on the practical insights required by researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

A foundational understanding of a compound begins with its fundamental physicochemical properties. These data are critical for experimental design, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO | [1][2] |

| Molecular Weight | 169.61 g/mol | [1][3] |

| CAS Number | 587-65-5 | [1][2] |

| Appearance | Very light beige, crystalline powder | [1][3] |

| Melting Point | 136-139 °C (lit.) | [2] |

| Boiling Point | 340.0 ± 25.0 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.266 g/cm³ | [1] |

| Solubility | Practically insoluble in water. | [1][3] |

| LogP | 1.6 | [1][3] |

Synonyms: α-Chloroacetanilide, N-(Chloroacetyl)aniline, 2-Chloroacetanilide.[1]

Synthesis and Mechanism

The most direct and widely employed synthesis of 2-Chloro-N-phenylacetamide is the N-acylation of aniline with chloroacetyl chloride.[2][4] This reaction is a classic example of nucleophilic acyl substitution.

General Synthesis Protocol

The reaction involves the nucleophilic attack of the aniline nitrogen atom on the electrophilic carbonyl carbon of chloroacetyl chloride.[4][5] A base, such as triethylamine or sodium acetate, is often used to scavenge the HCl byproduct.[4][6] Glacial acetic acid can also be employed as a solvent.[2][4]

Step-by-Step Methodology:

-

Dissolve aniline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, dichloromethane).[4][6]

-

If not using an acid solvent, add a base like sodium acetate (1.1 eq).[4]

-

Cool the mixture in an ice bath (0 °C).

-

Add chloroacetyl chloride (1.0-1.1 eq) dropwise to the stirred solution.[4][6]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.[4][6]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[4]

-

Collect the solid product by vacuum filtration and wash with cold water.[7]

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Chloro-N-phenylacetamide.[4]

Chemical Reactivity and Applications

The synthetic utility of 2-Chloro-N-phenylacetamide stems from its electrophilic α-carbon, which is susceptible to nucleophilic substitution (Sₙ2) reactions. The chlorine atom is a good leaving group, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds.

This reactivity makes it a key intermediate in the synthesis of various heterocyclic compounds and molecules with potential biological activity.[2][8][9]

-

Pharmaceutical Scaffolding: It serves as a precursor for compounds investigated for anticancer, antimicrobial, anti-inflammatory, and antidepressant properties.[2][4][10][11] For instance, it is used to synthesize indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones, which have shown anticancer and antimicrobial activities.[2][8]

-

Ligand Synthesis: The molecule is used to prepare more complex structures like amide podands and Schiff base ligands.[2][8]

-

Heterocyclic Synthesis: Its reaction with various nucleophiles is a common strategy for building heterocyclic rings, such as thienopyridines and benzimidazoles.[4][9]

Analytical Characterization

Robust characterization using spectroscopic and chromatographic methods is essential to confirm the identity, structure, and purity of synthesized 2-Chloro-N-phenylacetamide.[11][12]

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | ~8.0-8.5 ppm (br s, 1H): Amide N-H proton.~7.2-7.6 ppm (m, 5H): Aromatic protons of the phenyl ring.~4.2 ppm (s, 2H): Methylene protons (–CH₂–Cl).[12] |

| ¹³C NMR | ~164 ppm: Amide carbonyl carbon (C=O).~137 ppm: Aromatic C-N carbon.~120-130 ppm: Other aromatic carbons.~45 ppm: Methylene carbon (–CH₂–Cl). |

| IR (Infrared) | ~3250-3300 cm⁻¹: N-H stretching (amide).~1670 cm⁻¹: C=O stretching (amide I band).~1540 cm⁻¹: N-H bending (amide II band).~750 cm⁻¹: C-Cl stretching.[13] |

| MS (Mass Spec) | m/z ~169/171: Molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on the solvent and instrument used.

Analytical Workflow

A standardized workflow ensures the reliable validation of the compound's structure and purity.

Safety, Handling, and Storage

2-Chloro-N-phenylacetamide is classified as a hazardous substance and requires careful handling to minimize risk.

-

Hazard Identification: Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1] Prolonged or repeated contact may cause skin sensitization.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[15] Use a dust mask or conduct work in a chemical fume hood to avoid inhalation of the powder.[15]

-

Handling: Avoid contact with skin, eyes, and clothing.[15] Avoid formation of dust and aerosols.[1] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep away from strong oxidants, strong acids, and strong bases.[14]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[16]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison center or doctor.[16]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[15]

-

References

-

ResearchGate. Synthesis of 2-chloro-N-(substituted)phenylacetamide and... Available from: [Link]

-

ILO and WHO. ICSC 0640 - 2-CHLOROACETAMIDE. Available from: [Link]

-

MDPI. (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Available from: [Link]

-

EurofinsUS.com. 2-Chloroacetamide. Available from: [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]

-

s d fine-chem limited. 2-chloroacetamide. Available from: [Link]

-

PubChem - NIH. Chloroacetanilide | C8H8ClNO | CID 11485. Available from: [Link]

-

ACS Publications. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega. Available from: [Link]

-

PMC - NIH. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Available from: [Link]

-

Oriental Journal of Chemistry. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Available from: [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

-

Organic Syntheses Procedure. Phenylacetamide. Available from: [Link]

-

Rose-Hulman. IR Absorption Bands and NMR. Available from: [Link]

-

ResearchGate. (PDF) 2-Chloro-N-phenylacetamide. Available from: [Link]

-

ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Chloro-N-phenylacetamide CAS#: 587-65-5 [m.chemicalbook.com]

- 3. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Chloro-N-phenylacetamide | 587-65-5 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ijpsr.info [ijpsr.info]

- 14. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 15. eurofinsus.com [eurofinsus.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

The Synthesis of 2-Chloro-2-phenylacetamide: A Mechanistic and Practical Guide

This technical guide provides an in-depth exploration of the synthesis of 2-chloro-2-phenylacetamide, a valuable intermediate in pharmaceutical and organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, practical experimental protocols, and the critical parameters governing the successful synthesis of this compound.

Introduction and Strategic Approach

This compound is a versatile bifunctional molecule, incorporating both a reactive chloromethyl group and a primary amide. This unique structural feature makes it a sought-after building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The synthetic strategy detailed herein focuses on a robust and scalable three-step process commencing from the readily available starting material, phenylacetic acid. This approach is favored for its efficiency and reliance on well-established chemical transformations.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed mechanism for the α-chlorination of phenylacetic acid. [1] The reaction is initiated by the conversion of a small amount of phenylacetic acid to its corresponding acyl chloride by PCl₃. This acyl chloride then undergoes tautomerization to form an enol intermediate. The electron-rich double bond of the enol then attacks the electrophilic chlorine of TCCA, leading to the formation of α-chlorophenylacetyl chloride. This intermediate is then hydrolyzed during the workup to yield α-chlorophenylacetic acid.

Step 2: Formation of 2-Chloro-2-phenylacetyl Chloride

To facilitate the subsequent amidation, the carboxylic acid group of α-chlorophenylacetic acid must be activated. A standard and highly efficient method for this is the conversion to an acyl chloride using thionyl chloride (SOCl₂). [2][3][4] The mechanism proceeds as follows:

Caption: Mechanism of acyl chloride formation using thionyl chloride. [2][5] The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion. [3]The chloride ion then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate subsequently collapses, reforming the carbonyl double bond and eliminating sulfur dioxide and a chloride ion, which then abstracts the proton from the hydroxyl group to generate the final acyl chloride and HCl gas. [2][3]

Step 3: Amidation of 2-Chloro-2-phenylacetyl Chloride

The final step in the synthesis is the reaction of the highly reactive 2-chloro-2-phenylacetyl chloride with an ammonia source to form the desired this compound. This is a classic nucleophilic acyl substitution reaction.

The mechanism is a straightforward addition-elimination process:

Caption: Mechanism of amidation of an acyl chloride.

The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A second equivalent of ammonia or another base present in the reaction mixture then deprotonates the nitrogen to yield the final neutral amide product.

Experimental Protocol and Data

The following is a representative experimental protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Phenylacetic Acid | 136.15 | - | >99% |

| Phosphorus Trichloride | 137.33 | 1.574 | >98% |

| Trichloroisocyanuric Acid | 232.41 | - | >95% |

| Thionyl Chloride | 118.97 | 1.636 | >99% |

| Ammonia (aq. solution) | 17.03 | 0.91 (28%) | 28-30% |

| Diethyl Ether | 74.12 | 0.713 | Anhydrous |

| Dichloromethane | 84.93 | 1.326 | Anhydrous |

| Sodium Bicarbonate | 84.01 | - | >99% |

| Anhydrous Sodium Sulfate | 142.04 | - | >99% |

Step-by-Step Procedure

Step 1: Synthesis of α-Chlorophenylacetic Acid [6][7]

-

To a round-bottom flask charged with phenylacetic acid (1.0 eq), add phosphorus trichloride (0.1 eq) at room temperature.

-

Heat the mixture to the desired reaction temperature (typically 60-80°C) and stir for 10 minutes.

-

Add trichloroisocyanuric acid (0.5 eq) portion-wise to the reaction mixture, maintaining the temperature.

-

Stir the reaction mixture for 1.5 hours at the same temperature.

-

After cooling to room temperature, quench the reaction by carefully adding ice-water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude α-chlorophenylacetic acid.

Step 2: Synthesis of 2-Chloro-2-phenylacetyl Chloride [2]

-

In a fume hood, dissolve the crude α-chlorophenylacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane.

-

Add thionyl chloride (1.2 eq) dropwise to the solution at 0°C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until gas evolution (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 2-chloro-2-phenylacetyl chloride. This product is often used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve the crude 2-chloro-2-phenylacetyl chloride (1.0 eq) in an anhydrous, inert solvent like diethyl ether or dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (2.5 eq) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

A white precipitate of this compound will form.

-

Filter the solid product, wash it with cold water to remove ammonium chloride, and then with a small amount of cold diethyl ether.

-

Dry the product under vacuum to obtain pure this compound.

Expected Yields and Characterization

| Step | Product | Typical Yield | Purity (by NMR/LC-MS) |

| 1 | α-Chlorophenylacetic Acid | 85-95% | >90% (crude) |

| 2 | 2-Chloro-2-phenylacetyl Chloride | >95% (crude) | Used directly |

| 3 | This compound | 75-85% (from acyl chloride) | >98% |

Safety Considerations

-

Phosphorus trichloride and Thionyl chloride: These reagents are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Trichloroisocyanuric acid: A strong oxidizing agent. Avoid contact with combustible materials.

-

Acyl chlorides: Are lachrymatory and corrosive. Handle with care in a fume hood.

-

Ammonia: A corrosive and pungent gas. Use in a well-ventilated area.

Conclusion

The synthesis of this compound from phenylacetic acid is a reliable and well-documented process. By understanding the underlying mechanisms of α-chlorination, acyl chloride formation, and amidation, researchers can effectively optimize reaction conditions to achieve high yields and purity. The provided experimental protocol serves as a robust starting point for the laboratory-scale synthesis of this important chemical intermediate.

References

- Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra03947a]

- von Braun amide degradation. Wikipedia. [URL: https://en.wikipedia.

- von Braun amide degradation. Grokipedia. [URL: https://www.grokipedia.

- Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2015/ra/c5ra03947a]

- Von Braun Degradation Method. Scribd. [URL: https://www.scribd.

- Von Braun amide degradation - definition. Encyclo. [URL: https://www.encyclo.co.

- Proposed reaction mechanism of α-chlorination of phenylacetic acid with TCCA in the presence of PCl3 under solvent-free conditions. ResearchGate. [URL: https://www.researchgate.net/figure/Proposed-reaction-mechanism-of-a-chlorination-of-phenylacetic-acid-with-TCCA-in-the_fig2_275532896]

- von Braun amide degradation. L.S.College, Muzaffarpur. [URL: https://www.lscollege.ac.

- One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Organic-Chemistry.org. [URL: https://www.organic-chemistry.org/abstracts/lit4/188.shtm]

- α-CHLOROPHENYLACETIC ACID. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0167]

- Synthesis of 2-chloro-N-(substituted)phenylacetamide and 2-amino-2-(4-(2-oxo-2-((substituted) phenylamino) ethoxy)phenyl) acetic acid; (12a–c). ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-chloro-N-substituted-phenylacetamide-and-2-amino-2-4-2-oxo-2_fig2_373155737]

- A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. [URL: https://sphinxsai.com/2017/ch_vol10_no3/1/(365-372)V10N3CT.pdf]

- Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride. Brainly.in. [URL: https://brainly.in/question/5135242]

- The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [URL: https://www.ch.imperial.ac.uk/rzepa/blog/?p=7154]

- 2-Phenylacetamide. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5854091.htm]

- 2-Chloro-N-phenylacetamide synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/587-65-5.htm]

- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03310]

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/12/03/reagent-friday-thionyl-chloride-socl2/]

- Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [URL: https://www.youtube.

- Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.09%3A_Conversion_of_carboxylic_acids_to_acid_chlorides]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Chloro-2-phenylacetamide (CAS No. 7462-76-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-2-phenylacetamide, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. The document elucidates its fundamental chemical and physical properties, outlines a detailed synthetic protocol, and explores its analytical characterization through modern spectroscopic methods. Furthermore, it discusses the compound's applications as a versatile electrophilic building block in the creation of complex molecular architectures, particularly within drug discovery pipelines. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory setting. This guide is intended to serve as a comprehensive resource for scientists leveraging this reagent in their research and development endeavors.

Core Identification and Physicochemical Properties

This compound is a halogenated amide derivative featuring a stereocenter at the α-carbon, making it a valuable chiral precursor. Its utility stems from the electrophilic nature of the carbon atom bearing the chlorine, which serves as a reactive handle for nucleophilic substitution, enabling the construction of more complex molecules.

Identifier and Property Summary

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 7462-76-2 | [1] |

| Molecular Formula | C₈H₈ClNO | [2] |

| Molecular Weight | 169.61 g/mol | [3][4] |

| Appearance | Colorless-to-yellow crystalline solid (expected) | [5] |

| Melting Point | 136-139 °C (for the related 2-Chloro-N-phenylacetamide) | [6][7] |

| Boiling Point | 340.0±25.0 °C (Predicted for 2-Chloro-N-phenylacetamide) | [7] |

| InChI Key | VONWPEXRCLHKRJ-UHFFFAOYSA-N (for 2-Chloro-N-phenylacetamide) | [4][6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved through the amidation of a suitable acyl chloride precursor, namely (±)-2-chloro-2-phenylacetyl chloride. This method is efficient and leverages readily available starting materials.

Experimental Protocol: Synthesis via Amidation

Objective: To synthesize this compound from (±)-2-chloro-2-phenylacetyl chloride and aqueous ammonia.

Reagents:

-

(±)-2-chloro-2-phenylacetyl chloride

-

Aqueous Ammonia (28-30%)

-

Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (±)-2-chloro-2-phenylacetyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C (ice bath).

-

Ammonia Addition: Slowly add excess aqueous ammonia (2.5 eq) dropwise to the stirred solution. The exothermicity of the reaction must be controlled by maintaining the temperature at 0-5 °C. Causality: The slow, cooled addition prevents side reactions and ensures the formation of the primary amide over hydrolysis of the acyl chloride.

-

Reaction Monitoring: Stir the mixture vigorously at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is fully consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and saturated NaHCO₃ solution to remove unreacted ammonia and any acid byproducts.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[2] Self-Validation: The purity of the recrystallized product should be confirmed by melting point analysis and the spectroscopic methods outlined in Section 3.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Validation

Unequivocal structural validation of this compound is achieved through a combination of spectroscopic techniques.[8] The following protocols describe standard procedures for data acquisition.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a 5 mm NMR tube.[8]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.

Expected Spectroscopic Data

| Technique | Expected Signals / Absorptions | Rationale |

| ¹H NMR | δ ~7.4-7.2 ppm (m, 5H, Ar-H), δ ~6.5 ppm (br s, 2H, -NH₂), δ ~5.2 ppm (s, 1H, -CHCl-) | The aromatic protons appear in their typical region. The amide protons are broad and exchangeable. The benzylic proton is a singlet adjacent to the chlorine. |

| ¹³C NMR | δ ~170 ppm (C=O), δ ~135-128 ppm (Ar-C), δ ~60 ppm (-CHCl-) | The carbonyl carbon is significantly downfield. Aromatic carbons appear in the 120-140 ppm range. The alpha-carbon is shifted downfield by the adjacent chlorine. |

| FT-IR (KBr) | ~3400, 3200 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch, Amide I), ~1600 cm⁻¹ (N-H bend), ~750, 700 cm⁻¹ (C-H bend, monosubstituted benzene), ~700 cm⁻¹ (C-Cl stretch) | These values correspond to the characteristic vibrations of the primary amide, aromatic ring, and carbon-chlorine bond.[9] |

| Mass Spec (MS) | [M]+ at m/z 169, [M+2]+ at m/z 171 (approx. 3:1 ratio) | The molecular ion peak and the characteristic isotopic pattern for a single chlorine atom confirm the elemental composition. |

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition: Obtain the IR spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[10]

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor in the synthesis of various biologically active compounds. Its utility is primarily derived from its role as an electrophile, allowing for the introduction of the phenylacetamidyl moiety into target molecules.

-

Pharmaceutical Scaffolding: Phenylacetamide and chloroacetamide scaffolds are integral to numerous therapeutic agents.[11] They are found in compounds with anti-inflammatory, analgesic, anticonvulsant, and antidepressant properties.[12][13] this compound serves as a key starting material for synthesizing derivatives for screening in these therapeutic areas.

-

Synthesis of Heterocycles: The compound can be used to synthesize heterocyclic structures, which are prevalent in medicinal chemistry. For example, it can react with binucleophiles to form rings.

-

Intermediate for Bioactive Molecules: It is a reagent in the synthesis of more complex molecules, such as praziquantel, through reactions like amidoalkylation.[14] The chloroacetamide moiety is a known building block for creating compounds with potential anticancer and antimicrobial activities.[7]

Conceptual Application Workflow

Caption: Role of this compound as a synthetic precursor.

Safety, Handling, and Storage

As with many halogenated organic reagents, this compound and its precursors are hazardous. Strict adherence to safety protocols is mandatory. The information below is based on data for closely related chloroacetamide compounds.[15][16]

GHS Hazard and Precautionary Statements (based on 2-Chloroacetamide)

| Category | Code | Statement |

| Hazard | H301 | Toxic if swallowed.[15][17] |

| H317 | May cause an allergic skin reaction.[15][17] | |

| H361 | Suspected of damaging fertility or the unborn child.[17] | |

| H402 | Harmful to aquatic life.[17] | |

| Prevention | P201 | Obtain special instructions before use.[15][17] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[15] | |

| P270 | Do not eat, drink or smoke when using this product.[15] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[15][16] | |

| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[15][17] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[15][17] | |

| P308 + P313 | IF exposed or concerned: Get medical advice/attention.[15] |

Handling and Storage Guidelines

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[16]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[6][16]

-

Handling: Avoid all personal contact, including inhalation. Prevent dust formation during handling.[5] Contaminated work clothing should not be allowed out of the workplace.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] Keep it separated from strong oxidants, strong bases, and strong acids.[5] Store locked up.[15]

Conclusion

This compound (CAS No. 7462-76-2) is a highly versatile and reactive intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Its defined physicochemical properties, straightforward synthesis, and clear analytical signatures make it a reliable building block for researchers. The ability to act as a potent electrophile allows for its incorporation into a wide range of molecular scaffolds, leading to the development of novel compounds with potential therapeutic applications. Adherence to stringent safety protocols is essential for its handling, ensuring its powerful reactivity is harnessed in a safe and controlled manner.

References

-

ResearchGate. Synthesis of 2-chloro-N-(substituted)phenylacetamide and.... [Link]

-

Eurofins. 2-Chloroacetamide Safety Data Sheet. [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

PubChem. 2-Chloro-N-methyl-N-phenylacetamide. [Link]

-

s d fine-chem limited. 2-chloroacetamide Safety Data Sheet. [Link]

-

ILO and WHO. ICSC 0640 - 2-CHLOROACETAMIDE. [Link]

-

ResearchGate. (PDF) 2-Chloro-N-phenylacetamide. [Link]

-

MDPI. (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. [Link]

-

ACS Publications. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]

-

Chemical Synthesis Database. 2-chloro-N-hydroxy-2-phenylacetamide. [Link]

-

PubChem. Chloroacetanilide. [Link]

-

National Institutes of Health (NIH). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]

-

Pharmaffiliates. 2-Chloro-N-phenethylacetamide. [Link]

-

Oriental Journal of Chemistry. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. [Link]

-

SpectraBase. 2-(4-Chlorophenyl)-N-phenylacetamide - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 6. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]

- 7. 2-Chloro-N-phenylacetamide CAS#: 587-65-5 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijpsr.info [ijpsr.info]

- 10. 2-Chloro-N-phenylacetamide(587-65-5) IR Spectrum [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. eurofinsus.com [eurofinsus.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-2-phenylacetamide

Aimed at Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical exploration of 2-chloro-2-phenylacetamide, a molecule of considerable interest in synthetic organic chemistry and as a scaffold in medicinal chemistry. We will delve into its molecular architecture, the nuances of its chemical bonding, detailed synthetic protocols, and its reactivity, providing a robust resource for professionals in the field.

Molecular Architecture and Stereochemistry

At the heart of this compound's chemical personality is its distinct molecular structure. The molecule features a central carbon atom bonded to a phenyl group, a chlorine atom, and an acetamide moiety. This arrangement gives rise to several key structural features that dictate its physical and chemical properties.

Core Components and Physical Properties

The molecule's IUPAC name is this compound. It is a white to off-white crystalline solid with a melting point in the range of 118-120 °C. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₈ClNO[1] |

| Molecular Weight | 169.61 g/mol [1] |

| CAS Number | 40992-86-9 |

| Appearance | White to off-white crystalline solid[2] |

| Melting Point | 118-120 °C[2] |

The key functional groups—the aromatic phenyl ring, the electrophilic chlorinated carbon, and the hydrogen-bonding capable amide group—are the primary determinants of the molecule's reactivity and potential for intermolecular interactions.

Chirality: The Enantiomeric Nature

A critical feature of the this compound structure is the presence of a stereocenter at the alpha-carbon (the carbon atom attached to the chlorine and the phenyl group). This chirality means the molecule can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-2-chloro-2-phenylacetamide and (S)-2-chloro-2-phenylacetamide. In drug development, the specific stereochemistry is of paramount importance, as different enantiomers often exhibit distinct pharmacological and toxicological profiles.

Bonding and Molecular Geometry: A Deeper Look

In the crystal structure of 2-chloro-N-phenylacetamide, the amide group is nearly planar, and the molecules are linked by N—H⋯O hydrogen bonds, forming infinite chains. This hydrogen bonding is a key feature that influences the solid-state packing and physical properties such as melting point and solubility. The C-Cl bond and the C=O bond in the side chain adopt a syn conformation. It is reasonable to infer that this compound would also exhibit significant hydrogen bonding via its primary amide group.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the alpha-chlorination of 2-phenylacetamide. A reliable method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent, often initiated by a radical initiator.

Synthetic Workflow

The general workflow for the synthesis, purification, and validation of this compound is depicted below.

Figure 1. Synthetic and validation workflow for this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Materials:

-

2-Phenylacetamide

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Standard work-up and recrystallization glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-phenylacetamide (1 equivalent) in anhydrous CCl₄.

-

Reagent Addition: Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Extraction and Washing: Wash the filtrate with a 10% aqueous solution of sodium bisulfite to quench any remaining NCS, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation and Purification: Remove the solvent under reduced pressure to yield the crude product. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound as a crystalline solid.

Rationale for Procedural Choices:

-

NCS: Provides a source of electrophilic chlorine in a radical reaction, selectively chlorinating the benzylic position.

-

Radical Initiator: Benzoyl peroxide initiates the reaction by generating radicals upon heating.

-

Anhydrous Conditions: Prevents hydrolysis of NCS and the product.

-

Recrystallization: A crucial step to remove impurities and obtain a high-purity product suitable for further applications.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the alpha-proton (CH-Cl) significantly downfield due to the deshielding effects of the adjacent chlorine atom and phenyl ring. The aromatic protons will appear as a multiplet in the aromatic region, and the amide protons will likely present as two broad singlets. For the related compound 2-chloro-N-phenylacetamide, the methylene protons (-CH₂Cl) appear as a singlet at 4.6 ppm.

-

¹³C NMR: The carbon spectrum will show a distinct signal for the alpha-carbon, shifted downfield by the electronegative chlorine. The carbonyl carbon of the amide will also be prominent, along with the signals for the carbons of the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups. Expected characteristic absorption bands include:

-

N-H Stretching: Two distinct peaks in the 3100-3400 cm⁻¹ region, characteristic of a primary amide.

-

C=O Stretching: A strong, sharp absorption around 1650-1680 cm⁻¹, indicative of the amide carbonyl group.

-

C-Cl Stretching: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 169 and a characteristic M+2 peak at m/z 171 with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Reactivity and Applications in Synthesis

The primary mode of reactivity for this compound is nucleophilic substitution at the alpha-carbon. The chlorine atom is a good leaving group, and the benzylic position of the carbon atom enhances its susceptibility to nucleophilic attack.

Figure 2. General nucleophilic substitution pathway of this compound.

This reactivity makes this compound a valuable intermediate for the synthesis of a variety of more complex molecules. For instance, it can be used to introduce the 2-phenylacetamide moiety into other molecules through reactions with nucleophiles such as amines, alcohols, and thiols. Derivatives of this scaffold have been investigated for a range of biological activities.

Role in Drug Development

The phenylacetamide core is a common feature in many biologically active compounds. Derivatives of chloroacetamides have shown promise as:

-

Antidepressant Agents: Phenylacetamide derivatives have been synthesized and evaluated for their potential as antidepressants.[3]

-

Analgesic and Anti-inflammatory Agents: The related phenoxy acetamide scaffold is found in compounds with analgesic properties.

-

Antimicrobial and Antifungal Agents: Chloroacetamide derivatives have been explored for their efficacy against various microbial and fungal strains.

The versatility of this compound as a building block allows for the creation of diverse chemical libraries for screening and lead optimization in drug discovery programs.

Conclusion

This compound is a molecule with a rich chemical profile defined by its stereochemistry, the interplay of its functional groups, and its predictable reactivity. A thorough understanding of its molecular structure, bonding, and synthetic pathways is crucial for its effective utilization in research and development. This guide has provided a detailed overview of these aspects, offering a solid foundation for scientists and professionals working with this versatile compound. The protocols and data presented herein are intended to empower researchers to confidently synthesize, characterize, and apply this compound in their pursuit of novel chemical entities with therapeutic potential.

References

- Patel, R. P., & Patel, K. C. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 235-239.

- Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2185.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- ACS Publications. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.

-

Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]

- Elsevier. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Chloro-2-phenylacetamide

This guide provides a comprehensive technical overview of 2-Chloro-2-phenylacetamide, a valuable reagent and intermediate in synthetic organic chemistry. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's core physical and chemical properties, synthesis protocols, and spectral characteristics, grounding all claims in established scientific data.

Section 1: Compound Identification and Core Properties

This compound, also known as α-chloro-α-phenylacetamide, is a halogenated amide derivative. Its structure features a stereocenter at the α-carbon, which is substituted with both a phenyl group and a chlorine atom. This unique arrangement makes it a versatile building block for synthesizing more complex molecules, particularly in the development of novel pharmaceutical agents.

Table 1: Core Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | α-Chloro-α-phenylacetamide |

| CAS Number | 671-43-2 |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)N)Cl |

Caption: Molecular structure of this compound.

Section 2: Physical Characteristics

The physical properties of this compound dictate its handling, storage, and application in various reaction conditions. It typically presents as a solid at room temperature. While specific, experimentally verified data for this isomer is limited in readily available literature, properties can be inferred from closely related structures and computational predictions.

Table 2: Physical Properties

| Property | Value/Description |

|---|---|

| Appearance | Typically a crystalline solid. |

| Melting Point | Data not consistently available; related compounds like 2-Chloro-N-phenylacetamide melt at 136-139 °C.[2] |

| Boiling Point | Decomposes upon heating. |

| Solubility | Expected to be sparingly soluble in water, but soluble in organic solvents like chloroform and methanol.[3] |

The limited solubility in water is attributed to the hydrophobic phenyl group, whereas its polar amide and chloro functionalities allow for dissolution in moderately polar organic solvents.

Section 3: Chemical Characteristics & Reactivity

The chemical reactivity of this compound is dominated by the electrophilic nature of the α-carbon. This carbon is activated by three key features:

-

The Phenyl Group: Stabilizes the transition state and any potential carbocation intermediate through resonance.

-

The Chlorine Atom: A good leaving group, facilitating nucleophilic substitution reactions.

-

The Carbonyl Group: Its electron-withdrawing nature further increases the electrophilicity of the adjacent carbon.

This structure makes the compound highly susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2) , where the chlorine atom is readily displaced by a wide range of nucleophiles.[4] This reactivity is the cornerstone of its utility as a synthetic intermediate.

Caption: General pathway for nucleophilic substitution.

Due to its reactivity, this compound should be stored in a cool, dry place, sealed from moisture to prevent hydrolysis. It is incompatible with strong bases, oxidizing agents, and reducing agents.[5]

Section 4: Synthesis Protocol

A common and effective method for the synthesis of α-chloroacetamides involves the direct chlorination of a corresponding amide precursor. The following protocol is a representative procedure adapted from established chemical literature for similar transformations.

Protocol: Synthesis via Chlorination of 2-Phenylacetamide

Causality: This protocol utilizes N-chlorosuccinimide (NCS) as a mild and selective chlorinating agent. The reaction is often initiated by a radical initiator like benzoyl peroxide, proceeding through a free-radical mechanism where a hydrogen on the α-carbon is abstracted and replaced by a chlorine atom.

Materials:

-

2-Phenylacetamide (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Benzoyl peroxide (catalytic amount, ~0.02 eq)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Phenylacetamide in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-Chlorosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for reflux is to provide the necessary activation energy for homolytic cleavage of the initiator and propagation of the radical chain reaction.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filtration: Filter the mixture to remove the precipitated succinimide.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Section 5: Spectroscopic Analysis & Validation

Structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques.[6] The expected spectral data provides a unique fingerprint for the molecule.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - ~7.3-7.5 ppm: Multiplet, 5H (aromatic protons, C₆H₅). - ~5.5-6.5 ppm: Broad singlets, 2H (amide protons, -CONH₂). - ~5.4 ppm: Singlet, 1H (methine proton, -CHCl-). |

| ¹³C NMR | - ~170 ppm: Carbonyl carbon (C=O). - ~128-135 ppm: Aromatic carbons. - ~60 ppm: Methine carbon (-CHCl-). |

| IR (Infrared) | - ~3200-3400 cm⁻¹: N-H stretching (primary amide). - ~1650-1680 cm⁻¹: C=O stretching (amide I band). - ~1600-1640 cm⁻¹: N-H bending (amide II band). - ~700-800 cm⁻¹: C-Cl stretching.[7] |

| Mass Spec (EI) | - m/z ~169/171: Molecular ion peaks (M⁺, M⁺+2) in a ~3:1 ratio, characteristic of a single chlorine atom. - Key Fragments: m/z 134 [M-Cl]⁺, m/z 125 [M-CONH₂]⁺, m/z 91 [C₇H₇]⁺ (tropylium ion). |

Protocol: General Method for Spectroscopic Data Acquisition

Self-Validation Principle: Acquiring data from multiple orthogonal techniques (NMR, IR, MS) provides a self-validating system. A proposed structure must be consistent with all observed spectral data to be considered confirmed.

-

NMR Spectroscopy (¹H and ¹³C):

-

Sample Prep: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Acquisition: Acquire spectra on a 300 MHz or higher spectrometer. Use standard pulse programs. Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).[8]

-

-

Infrared (IR) Spectroscopy:

-

Sample Prep: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Prep: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer via direct infusion or GC/LC coupling. Use Electron Ionization (EI) to observe characteristic fragmentation patterns or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.[6]

-

Section 6: Safety and Handling

As a chlorinated organic compound and a reactive chemical intermediate, this compound must be handled with appropriate care.

Table 4: Hazard and Safety Information

| Category | Information |

|---|---|

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9] |

| Signal Word | Warning[9] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9][10] |

Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid formation of dust and aerosols.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).

References

-

PubChem. (n.d.). Chloroacetanilide | C8H8ClNO | CID 11485. National Center for Biotechnology Information. Available at: [Link]

-

Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports. Available at: [Link]

-

Abdel-Latif, E., & Gomaa, M. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-N-methyl-N-phenylacetamide | C9H10ClNO | CID 75797. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). N-Chloroacetanilide | C8H8ClNO | CID 11365. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Available at: [Link]

-

SpectraBase. (n.d.). 2-(4-Chlorophenyl)-N-phenylacetamide, N-methyl- - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

Thimme Gowda, B., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

PubChem. (n.d.). Benzeneacetamide | C8H9NO | CID 7680. National Center for Biotechnology Information. Available at: [Link]

-

Eshak, E. A., et al. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. Available at: [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

-

Chemical Synthesis Database. (n.d.). 2-chloro-N-hydroxy-2-phenylacetamide. Available at: [Link]

-

Chemsrc. (n.d.). 2-Phenylacetamide | CAS#:103-81-1. Available at: [Link]

-

PubChem. (n.d.). (S)-2-Chloro-2-phenylacetic acid | C8H7ClO2 | CID 12241244. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]

- 3. 2-Chloro-N-phenylacetamide | 587-65-5 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpsr.info [ijpsr.info]

- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

The Genesis and Multifaceted Evolution of 2-Chloro-N-phenylacetamide: A Technical Guide

An In-depth Exploration of a Versatile Chemical Intermediate for Researchers, Scientists, and Drug Development Professionals.

Introduction: A Note on Chemical Nomenclature

The compound of interest, 2-Chloro-N-phenylacetamide (CAS Number: 587-65-5), belongs to the class of α-haloacetanilides.[1] It is crucial to distinguish it from its unchlorinated parent, acetanilide, a historically significant analgesic and antipyretic. The nomenclature specifies a chloro group on the acetyl moiety's second carbon and a phenyl group attached to the amide nitrogen. This guide will delve into the historical context, synthesis, and the expanding applications of this versatile chemical entity.

I. Historical Context and Discovery

While a singular "discovery" paper for 2-Chloro-N-phenylacetamide is not readily apparent in the historical literature, its emergence can be understood within the broader context of the late 19th and early 20th-century exploration of acetanilide derivatives. Acetanilide itself was first introduced into medical practice in 1886 as an antipyretic (fever-reducing) agent. This sparked immense interest in synthesizing and evaluating related compounds for improved therapeutic properties.

The straightforward synthesis of 2-Chloro-N-phenylacetamide, by reacting aniline with chloroacetyl chloride, suggests its likely initial preparation during this period of fervent research into aniline and acetamide derivatives. Its primary initial value was likely not as a therapeutic agent itself, but as a reactive intermediate for further chemical synthesis. The presence of the α-chloro group makes the acetyl carbon highly susceptible to nucleophilic substitution, a feature that would have been, and continues to be, of great interest to synthetic chemists.

The latter half of the 20th century saw the rise of chloroacetanilide herbicides, such as alachlor and metolachlor, for pre-emergence weed control in major crops.[2] While not identical to 2-Chloro-N-phenylacetamide, the development of this class of agrochemicals underscores the commercial and scientific importance of the chloroacetamide functional group in designing biologically active molecules.

II. Foundational and Modern Synthetic Methodologies

The synthesis of 2-Chloro-N-phenylacetamide has evolved from classical methods to more sophisticated catalytic approaches, reflecting the advancements in organic chemistry.

A. Classical Synthesis: Acylation of Aniline

The most common and historically significant method for preparing 2-Chloro-N-phenylacetamide is the acylation of aniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Classical Acylation of Aniline

-

Reaction Setup: In a fume hood, dissolve aniline in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[3] Cool the flask in an ice bath.

-

Addition of Acylating Agent: Slowly add an equimolar amount of chloroacetyl chloride dropwise to the cooled aniline solution with vigorous stirring.[3] Maintain the temperature below 20°C.

-

Neutralization and Workup: After the addition is complete, continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.[3] If using an inert solvent, a base like triethylamine can be added.[4] The reaction mixture is then poured into ice-cold water to precipitate the crude product.

-

Purification: The crude 2-Chloro-N-phenylacetamide is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as ethanol.[3]

The causality behind this experimental design lies in controlling the exothermic nature of the acylation reaction to prevent side product formation. The use of a base is critical for driving the reaction to completion by scavenging the HCl generated.

B. Modern Advancements: Palladium-Catalyzed Synthesis

More recent methodologies have employed transition metal catalysis to achieve the synthesis of 2-Chloro-N-phenylacetamide, often with the goal of milder reaction conditions and broader substrate scope.

Experimental Protocol: Palladium-Catalyzed Synthesis

-

Reaction Setup: In a reaction vessel, combine palladium acetate, a suitable ligand (e.g., 2,2'-bipyridine), aniline, 2-chloro-N,N-dimethylacetamide, pivalic acid, and a boron trifluoride etherate complex in a solvent such as toluene.[5]

-

Reaction Conditions: Heat the mixture in an oil bath at 120°C for 24 hours.[5]

-

Workup and Purification: After cooling, the reaction mixture is subjected to a standard aqueous workup, and the organic layer is concentrated. The crude product is then purified by chromatography to yield pure 2-Chloro-N-phenylacetamide.[5]

This modern approach showcases the power of catalytic C-N bond formation, offering an alternative to the classical acylation route.

III. Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's properties is essential for its application in research and development.

| Property | Value | Reference |

| CAS Number | 587-65-5 | |

| Molecular Formula | C₈H₈ClNO | [6] |

| Molecular Weight | 169.61 g/mol | |

| Melting Point | 136-139 °C | |

| Appearance | White to off-white crystalline powder | [4] |

IV. Applications in Drug Discovery and Chemical Synthesis

2-Chloro-N-phenylacetamide is a versatile building block in the synthesis of a wide array of heterocyclic compounds and molecules with diverse biological activities. Its utility stems from the reactive α-chloro group, which readily participates in nucleophilic substitution reactions.

A. Synthesis of Bioactive Heterocycles

2-Chloro-N-phenylacetamide serves as a key precursor for the synthesis of various heterocyclic systems. For instance, it is used in the preparation of thieno[2,3-b]pyridine derivatives, which are scaffolds of interest in medicinal chemistry.[7] It is also a starting material for the synthesis of N-phenylacetamide-2-oxoindole benzensulfonamide conjugates, which have been investigated as carbonic anhydrase inhibitors with antiproliferative activity.

B. Precursor to Compounds with Diverse Biological Activities

The 2-Chloro-N-phenylacetamide scaffold is a common feature in molecules exhibiting a range of pharmacological effects.

-

Antidepressant Agents: Derivatives of 2-Chloro-N-phenylacetamide have been synthesized and evaluated for their antidepressant activity, with some compounds showing promising results in preclinical models.[3]

-

Antimicrobial and Antifungal Agents: Numerous studies have demonstrated the antimicrobial and antifungal properties of N-substituted chloroacetamide derivatives. These compounds are believed to exert their effects through mechanisms such as the disruption of microbial cell membranes or the inhibition of essential enzymes.[4]

-

Anticancer and Antiproliferative Activity: The 2-Chloro-N-phenylacetamide moiety has been incorporated into novel compounds that have been screened for their anticancer properties. For example, derivatives have been shown to exhibit cytotoxicity against breast cancer cell lines.[8]

Workflow for Synthesis and Biological Evaluation of 2-Chloro-N-phenylacetamide Derivatives

Caption: A generalized workflow for the synthesis and biological evaluation of 2-Chloro-N-phenylacetamide derivatives.

V. Mechanisms of Action and Signaling Pathways

While 2-Chloro-N-phenylacetamide itself is primarily a chemical intermediate, its derivatives have been implicated in various biological pathways. The presence of the reactive chloroacetyl group is often key to their mechanism of action, allowing for covalent modification of biological targets.

Proposed Mechanism of Action for Bioactive Derivatives

Caption: A conceptual diagram illustrating the potential mechanisms of action for bioactive derivatives of 2-Chloro-N-phenylacetamide.

VI. Conclusion

From its probable origins in the late 19th-century exploration of aniline derivatives to its current status as a versatile building block in medicinal chemistry and materials science, 2-Chloro-N-phenylacetamide has had a rich and evolving history. Its straightforward synthesis and the reactivity of its α-chloro group have ensured its enduring relevance. For researchers and drug development professionals, a thorough understanding of its chemistry, history, and applications provides a solid foundation for the design and synthesis of novel molecules with therapeutic potential. The continued exploration of derivatives based on this scaffold is likely to yield new and valuable discoveries in the years to come.

References

- (2012-01-02). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.

-

(2022-02-07). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]

-

(2025-08-10). 2-Chloro-N-phenylacetamide. ResearchGate. [Link]

-

CAS No : 13156-95-1 | Product Name : 2-Chloro-N-phenethylacetamide. Pharmaffiliates. [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

-

Synthesis of 2-chloro-N-(substituted)phenylacetamide and... ResearchGate. [Link]

-

CHLOROACETANILIDE HERBICIDE METABOLITES IN WISCONSIN GROUNDWATER. Soil Science Extension. [Link]

-

2-Chloro-N-methyl-N-phenylacetamide. PubChem. [Link]

-

2-Chloro-N-methyl-N-phenylacetamide. PubChem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. extension.soils.wisc.edu [extension.soils.wisc.edu]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.info [ijpsr.info]

- 5. 2-Chloro-N-phenylacetamide synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Chloro-N-methyl-N-phenylacetamide | C9H10ClNO | CID 75797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to α-Chloroacetamides: Nomenclature, Synthesis, and Applications of Phenyl-Substituted Derivatives

Abstract: This technical guide provides a comprehensive overview of phenyl-substituted chloroacetamides, focusing on the critical distinction between two key isomers: 2-Chloro-N-phenylacetamide and 2-Chloro-2-phenylacetamide. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the precise IUPAC nomenclature, common synonyms, and CAS identifiers for these compounds. It further details their chemical properties, synthesis methodologies, reactivity, and applications, particularly as versatile intermediates in organic and medicinal chemistry. The guide emphasizes practical, field-proven insights and includes detailed experimental protocols, comparative data tables, and diagrams to illustrate key processes and concepts, ensuring a thorough understanding for both laboratory and development settings.

Introduction: The Criticality of Precise Nomenclature

In the realm of organic synthesis and drug discovery, the precise identification of chemical entities is paramount. A minor misplacement of a substituent in a chemical name can lead to entirely different physical properties, reactivity, and biological activity. This guide addresses a common point of confusion surrounding phenyl-substituted chloroacetamides, specifically clarifying the distinction between two isomers:

-

2-Chloro-N-phenylacetamide (Isomer I): Where the phenyl group is attached to the nitrogen atom of the acetamide backbone.

-

This compound (Isomer II): Where both the chlorine atom and the phenyl group are attached to the α-carbon (the carbon adjacent to the carbonyl group).

This document will primarily focus on 2-Chloro-N-phenylacetamide , as it is the more common and extensively documented compound in chemical literature and commercial availability. However, it will also provide available information on the less common This compound to offer a complete scientific picture.

Compound Identification and Core Properties

A clear understanding begins with correct nomenclature and identification. The following sections and tables delineate the IUPAC names, synonyms, and key identifiers for both isomers.

Isomer I: 2-Chloro-N-phenylacetamide

This compound is a versatile synthetic intermediate, widely used in the preparation of various pharmaceuticals and biologically active molecules.

Table 1: Identifiers for 2-Chloro-N-phenylacetamide

| Identifier | Value |

| IUPAC Name | 2-chloro-N-phenylacetamide[1] |

| CAS Number | 587-65-5[2][3] |

| Molecular Formula | C₈H₈ClNO[1][2] |

| Molecular Weight | 169.61 g/mol [1] |

| InChI Key | VONWPEXRCLHKRJ-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CCl[1] |

Common Synonyms:

-

α-Chloroacetanilide[2]

-

2-Chloroacetanilide[2]

-

N-Phenylchloroacetamide[2]

-

N-(Chloroacetyl)aniline[2]

-

omega-Chloroacetanilide[2]

-

Phenylcarbamoylmethyl chloride[2]

Table 2: Physicochemical Properties of 2-Chloro-N-phenylacetamide

| Property | Value | Source |

| Physical Description | Very light beige, crystalline powder | [1][2] |

| Melting Point | 136-139 °C (lit.) | [3] |

| Boiling Point | 340.0 ± 25.0 °C (Predicted) | [3] |

| Density | 1.266 g/cm³ (Predicted) | [2] |

| Solubility | Practically insoluble in water. Soluble in chloroform (slightly), methanol (slightly). | [1][2][3] |

| LogP | 1.63 | [1] |

Isomer II: this compound

This isomer, while less common, is a distinct chemical entity with the reactive chloro and phenyl groups on the same carbon atom, making it a potent alkylating agent and a precursor to α-amino acids.

Table 3: Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol |

| InChI Key | LCGXQZPBWJAUQC-UHFFFAOYSA-N (Predicted) |

| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)N)Cl |

Synthesis Methodologies

The synthetic routes to these isomers are fundamentally different, dictated by the desired final arrangement of the phenyl group. Understanding these pathways is crucial for any researcher planning to utilize these compounds.

Synthesis of 2-Chloro-N-phenylacetamide (Isomer I)

The most direct and widely adopted method for synthesizing this isomer is the acylation of aniline with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.

Reaction Scheme: Aniline + Chloroacetyl Chloride → 2-Chloro-N-phenylacetamide + HCl

Detailed Experimental Protocol:

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas trap for HCl), dissolve aniline in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.[3]

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.

-

Addition: Add chloroacetyl chloride dropwise from the dropping funnel to the stirred aniline solution over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into cold water or onto crushed ice. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid and aniline hydrochloride. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.[6]